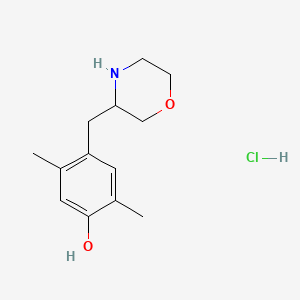

Phenol, 2,5-dimethyl-4-(3-morpholinylmethyl)-, hydrochloride

Description

Phenol, 2,5-dimethyl-4-(3-morpholinylmethyl)-, hydrochloride (CAS No. 33625-43-3) is a substituted phenolic compound with a morpholine moiety. Its molecular formula is C₁₃H₂₀ClNO₂, and it has a molecular weight of 257.76 g/mol . Structurally, it consists of a 2,5-dimethylphenol core substituted at the 4-position with a morpholinylmethyl group, forming a hydrochloride salt. The compound is described as a white microcrystalline powder with a melting point of 188–192°C .

Regulatory records indicate its inclusion on Canada’s Non-domestic Substances List (NDSL), requiring notification for manufacture or import under the New Substances Notification Regulations . Safety data highlight hazards such as skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Properties

CAS No. |

61791-78-4 |

|---|---|

Molecular Formula |

C13H20ClNO2 |

Molecular Weight |

257.75 g/mol |

IUPAC Name |

2,5-dimethyl-4-(morpholin-3-ylmethyl)phenol;hydrochloride |

InChI |

InChI=1S/C13H19NO2.ClH/c1-9-6-13(15)10(2)5-11(9)7-12-8-16-4-3-14-12;/h5-6,12,14-15H,3-4,7-8H2,1-2H3;1H |

InChI Key |

PWGDJDJFEGIZPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)CC2COCCN2.Cl |

Origin of Product |

United States |

Preparation Methods

Supercritical Water Oxidative Hydrolysis of 2,5-Dimethylbenzenesulfonic Acid

A patented method describes the synthesis of 2,5-dimethylphenol via oxidative hydrolysis of 2,5-dimethylbenzenesulfonic acid in supercritical water. This method involves:

- Raw materials: 2,5-dimethylbenzenesulfonic acid, sodium hydroxide (catalyst), oxygen (oxidant), and distilled water as the supercritical medium.

- Conditions: Reaction temperature of 360–470 °C, pressure ≥ 21.5 MPa to maintain water in a supercritical state, oxygen pressure 0.1–1 MPa.

- Process: The mixture is stirred and heated in a supercritical reaction kettle for 5–30 seconds to achieve oxidative hydrolysis.

- Post-reaction: Pressure relief, cooling, solid separation by filtration, ethanol refining, and drying yield pure 2,5-dimethylphenol.

- Reduced reaction steps and shorter process flow.

- Environmentally friendly with no generation of typical industrial wastes ("three wastes").

- High purity and yield of 2,5-dimethylphenol.

| Parameter | Value/Range |

|---|---|

| Temperature | 360–470 °C |

| Pressure | ≥ 21.5 MPa |

| Oxygen pressure | 0.1–1 MPa |

| Reaction time | 5–30 seconds |

| Molar ratio (sulfonic acid : NaOH) | 1 : 0.1–0.4 |

| Water volume relative to sulfonic acid | 0.5–2 L per mol |

This method is currently regarded as one of the most suitable for industrial-scale synthesis of 2,5-dimethylphenol due to its efficiency and environmental benefits.

Alternative Methods for Related Dimethylphenols

Other patents describe preparation of related dimethylphenols (e.g., 3,5-dimethylphenol) via carbonylation, oxidation, and hydrolysis starting from xylene derivatives. These methods involve:

- Catalytic acylation of xylene with alkyl halides or anhydrides to form 3,5-dimethylcarbonyl intermediates.

- Oxidation of the intermediates using peroxides to form esters.

- Hydrolysis of esters under acidic or alkaline conditions to yield the phenol.

These methods emphasize mild conditions and high yields but are more specific to 3,5-dimethylphenol rather than 2,5-dimethylphenol.

Functionalization to 2,5-Dimethyl-4-(3-morpholinylmethyl)phenol and Hydrochloride Salt Formation

While direct literature on the preparation of Phenol, 2,5-dimethyl-4-(3-morpholinylmethyl)-, hydrochloride is sparse, general synthetic organic chemistry principles and related morpholine-derivatized phenol syntheses provide insight into plausible preparation routes.

Introduction of 3-Morpholinylmethyl Group

The 4-(3-morpholinylmethyl) substituent can be introduced via nucleophilic substitution or Mannich-type reactions:

- Mannich Reaction: Phenol derivatives can undergo Mannich reactions with formaldehyde and morpholine to install the morpholinylmethyl group at the para position relative to the hydroxyl group.

- Alkylation: Alternatively, 2,5-dimethylphenol can be alkylated at the 4-position using a suitable halomethylmorpholine derivative under basic conditions.

These methods require careful control of regioselectivity and reaction conditions to ensure substitution at the 4-position without affecting the methyl groups at positions 2 and 5.

Formation of Hydrochloride Salt

After the morpholinylmethyl group is attached, the free base form of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent, typically ethanol or ether. This step:

- Enhances compound stability and crystallinity.

- Facilitates purification by precipitation or recrystallization.

- Improves solubility characteristics for pharmaceutical or analytical applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH levels, and reaction times .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, each with distinct chemical and physical properties .

Scientific Research Applications

4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

2,5-Dimethyl-4-(4'-nitrophenylazo)-phenol (Compound F)

- Structure: Azo-linked 4-nitrophenyl group on 2,5-dimethylphenol .

- Properties: Exhibits strong absorption at 401 nm and a low band gap (0.46 eV), making it a candidate for nonlinear optical materials .

- Applications : Studied for optoelectronic applications due to high polarizability and dipole moment .

- Key Difference : Unlike the target compound’s morpholine substituent, Compound F’s azo group enables π-conjugation, critical for optical properties .

3,5-Dimethyl-4-(methylthio)phenol methylcarbamate (Mercaptodimethur)

- Structure: Methylcarbamate and methylthio substituents on 3,5-dimethylphenol .

- Properties : A carbamate pesticide with acute toxicity (LD₅₀ = 100 mg/kg in rats) .

- Applications : Used as an insecticide and molluscicide .

- Key Difference : The methylcarbamate group confers cholinesterase inhibition, whereas the target compound’s morpholine moiety lacks pesticidal activity .

4-(Methylthio)-3,5-xylenol

- Structure: Methylthio and methyl groups on phenol .

- Properties : CAS 7379-51-3; used in synthetic chemistry for sulfur-containing intermediates.

Morpholine-Containing Compounds

3-Phenyl-5-(thiomorpholinomethyl)imidazolidine-2,4-dione Hydrochloride

- Structure : Thiomorpholine attached to a hydantoin core .

- Properties : NMR data (¹³C: 45.9 ppm for thiomorpholine carbons) indicate conformational flexibility .

- Applications : Explored as a bioactive scaffold for CNS drug development.

- Key Difference: The hydantoin core enables anticonvulsant or antidiabetic activity, unlike the phenolic target compound .

BW373U86 (Delta Opioid Agonist)

- Structure : Piperazine-morpholine hybrid linked to a benzamide .

- Properties : Causes convulsions in primates (ED₅₀ = 1.78 mg/kg) and mice via δ-opioid receptor activation .

- Key Difference : The piperazine-morpholine pharmacophore targets opioid receptors, whereas the target compound lacks reported receptor binding .

Research Findings and Implications

- Optical vs. Pharmacological Activity: Azo-phenol derivatives (e.g., Compound F) prioritize optical properties, while morpholine-containing compounds like BW373U86 focus on receptor modulation . The target compound’s lack of π-conjugation or receptor-binding motifs limits overlap with these applications.

- Toxicity Profiles : Unlike BW373U86’s δ-opioid-mediated convulsions, the target compound’s hazards are localized to irritation, suggesting safer handling in lab settings .

- Regulatory Status : The target compound’s NDSL listing contrasts with Mercaptodimethur’s approved pesticidal use, reflecting divergent regulatory pathways .

Q & A

Q. What analytical methods troubleshoot inconsistent synthesis yields?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., disappearance of phenolic O-H).

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.

- Byproduct Identification : LC-MS/MS to detect side products (e.g., over-alkylated morpholine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.